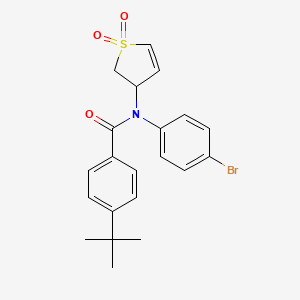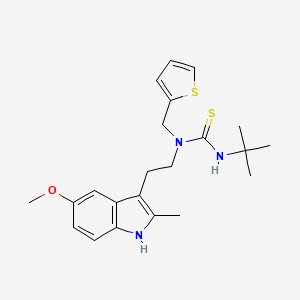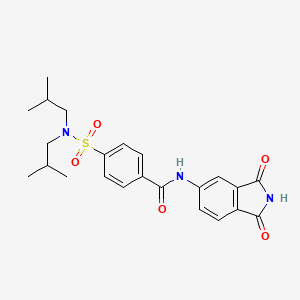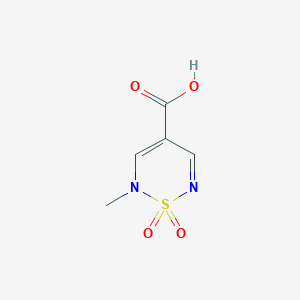![molecular formula C19H15N3O3 B3012932 (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1207062-10-9](/img/no-structure.png)
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylamide that has a pyrazolylphenyl group and a benzo[d][1,3]dioxol-5-yl group attached to its acrylamide moiety.
科学的研究の応用
Quantum Science and Technology
This compound has potential applications in quantum science, particularly in the development of quantum technologies. It could be used to create quantum dots or other nanostructures that exhibit quantum mechanical properties, which are essential for quantum computing and quantum communication .
Ionospheric Research
In the field of ionospheric research, such as the High-frequency Active Auroral Research Program (HAARP), this compound could be utilized in the creation of new materials that respond to high-frequency radio waves, aiding in the study of the ionosphere .
Social Science Research
Clinical Medicine
In medicine, this compound could be investigated for its pharmacological effects, potentially leading to the development of new drugs. It might be used in clinical trials to explore its efficacy and safety for various medical conditions .
Electronic Health Record Generation
The unique properties of this compound could be beneficial in the field of electronic health record generation, where it might help in creating more secure and efficient ways to store and manage patient data .
Material Science
In material science, the compound could be used to enhance the properties of materials, such as increasing thermal stability or electrical conductivity. It might be incorporated into composites or coatings to improve performance .
Environmental Science
This compound could be applied in environmental science, for instance, in the development of new materials for energy storage like batteries, or in the creation of sensors for environmental monitoring .
Analytical Chemistry
Finally, in analytical chemistry, the compound could be used as a reagent or a catalyst in various chemical analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to improve the accuracy and efficiency of the analytical processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 5-bromo-2-hydroxybenzaldehyde to form 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide. This intermediate is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid to form the final product.", "Starting Materials": [ "4-(1H-pyrazol-3-yl)aniline", "5-bromo-2-hydroxybenzaldehyde", "3-(benzo[d][1,3]dioxol-5-yl)acrylic acid" ], "Reaction": [ "Step 1: 4-(1H-pyrazol-3-yl)aniline is reacted with 5-bromo-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide.", "Step 2: 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) to form the final product, (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide." ] } | |
CAS番号 |
1207062-10-9 |
製品名 |
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide |
分子式 |
C19H15N3O3 |
分子量 |
333.347 |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(8-2-13-1-7-17-18(11-13)25-12-24-17)21-15-5-3-14(4-6-15)16-9-10-20-22-16/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+ |
InChIキー |
FMRYUZSUNBIIAB-KRXBUXKQSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)


![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)
![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)


